This compound belongs to the class of esters, specifically fatty acid methyl esters, which are formed from the esterification of fatty acids with methanol. The general structure of fatty acid methyl esters is denoted as , where represents a fatty aliphatic tail or an organic group and is a methyl group. The specific chemical formula for (3-Methylphenyl) 3-methylbutanoate is , with a CAS Registry Number of 556-24-1 .
The synthesis of (3-Methylphenyl) 3-methylbutanoate can be achieved through various methods, including traditional esterification techniques and enzymatic processes.
One common method involves the reaction between 3-methylbutanoic acid and methanol in the presence of an acid catalyst. The reaction can be summarized as follows:
Technical Parameters:
Another method involves lipase-catalyzed transesterification, where 3-methylbutanoic acid reacts with methanol in an organic solvent. This method is advantageous due to its mild conditions and higher specificity.
Technical Parameters:
The molecular structure of (3-Methylphenyl) 3-methylbutanoate features a phenyl ring substituted with a methyl group at the meta position and a branched butanoate chain.
The compound's three-dimensional structure can be visualized using computational chemistry software, revealing steric interactions that may influence its reactivity and properties.
(3-Methylphenyl) 3-methylbutanoate can participate in various chemical reactions typical for esters:
Technical Parameters:
The mechanism of action for (3-Methylphenyl) 3-methylbutanoate primarily revolves around its reactivity as an ester. In hydrolysis, the ester bond () undergoes cleavage in the presence of water, facilitated by either acidic or basic conditions:
These properties make (3-Methylphenyl) 3-methylbutanoate suitable for various applications in flavoring and fragrance industries due to its pleasant aroma .
(3-Methylphenyl) 3-methylbutanoate has several applications across different fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2